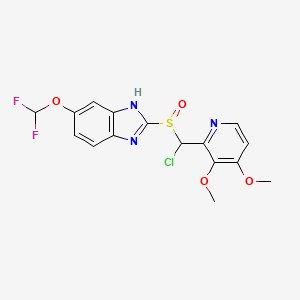

Pantoprazole impurity I

Description

Pantoprazole Impurity E (C₃₂H₂₈F₄N₆O₈S₂, MW 764.72) is a dimeric pharmacopoeial impurity formed during the synthesis of pantoprazole sodium sesquihydrate (PAN). It arises via ortho-coupling of pantoprazole sulfoxide (intermediate 5) during the oxidation step . This impurity is structurally distinct, featuring a disulfide bridge between two benzimidazole moieties, and is controlled to ≤0.03% in the final active pharmaceutical ingredient (API) under pharmacopoeial guidelines (USP, Ph. Eur.) .

Properties

IUPAC Name |

2-[chloro-(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl-6-(difluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF2N3O4S/c1-24-11-5-6-20-12(13(11)25-2)14(17)27(23)16-21-9-4-3-8(26-15(18)19)7-10(9)22-16/h3-7,14-15H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELRRGVJSURLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(S(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pantoprazole impurity I typically involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride. This reaction is followed by oxidation using m-chloroperoxybenzoic acid in dichloromethane . The reaction conditions are carefully controlled to minimize the formation of impurities, including this compound.

Industrial Production Methods: In industrial settings, the production of pantoprazole and its impurities, including impurity I, involves large-scale reactions with stringent quality control measures. The process often includes steps like concentration, precipitation, cooling, filtration, or centrifugation, followed by drying . The goal is to achieve high purity levels while minimizing the presence of impurities.

Chemical Reactions Analysis

Types of Reactions: Pantoprazole impurity I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its identification and characterization.

Common Reagents and Conditions:

Oxidation: m-Chloroperoxybenzoic acid in dichloromethane is commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.

Substitution: Halogenated solvents and bases are often used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, which are analyzed using techniques like high-performance liquid chromatography and mass spectrometry .

Scientific Research Applications

Pantoprazole impurity I has several scientific research applications:

Biology: Studies on this compound help in understanding the metabolic pathways and potential toxicological effects of impurities in pharmaceuticals.

Medicine: Research on this impurity aids in ensuring the safety and efficacy of pantoprazole by identifying and controlling impurities.

Mechanism of Action

Pantoprazole impurity I, like pantoprazole, is believed to interact with the hydrogen-potassium ATPase enzyme in gastric parietal cells. This interaction inhibits the final step of gastric acid production by forming disulfide bonds with cysteine residues on the enzyme . This mechanism is crucial for understanding the potential effects and safety of the impurity.

Comparison with Similar Compounds

Analytical Differentiation

- HPLC Retention Times :

- Spectroscopic Identification: Impurity E is confirmed via NMR (1H, 13C, HSQC) and mass spectrometry, distinguishing it from monomeric impurities .

Comparison with Impurities of Related Proton Pump Inhibitors (PPIs)

Omeprazole Impurities

- Unlike Pantoprazole Impurity E, Omeprazole impurities are primarily monomeric and involve functional group modifications (e.g., sulfone, N-oxide) rather than dimerization .

Esomeprazole and Lansoprazole Impurities

- Esomeprazole Sulfone : Analogous to Pantoprazole Impurity A but differs in stereochemistry.

Mechanistic and Control Strategy Insights

- Formation Mechanism :

- Control Measures :

Pharmacopoeial and Regulatory Perspectives

- EP Guidelines : Require identification and quantification of all six pharmacopoeial impurities, with Impurity E prioritized for synthetic optimization .

Biological Activity

Pantoprazole impurity I, chemically identified as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole , is a significant byproduct in the synthesis of pantoprazole, a proton-pump inhibitor commonly used in the treatment of gastric disorders. Understanding the biological activity of this impurity is crucial for evaluating its potential impacts on therapeutic efficacy and safety.

This compound is formed during the synthesis of pantoprazole, particularly under conditions that favor oxidative degradation. Research indicates that pantoprazole itself is stable under alkaline conditions but degrades significantly in acidic and oxidative environments. This degradation leads to the formation of various impurities, including impurity I, which can affect the pharmacological profile of the drug .

Analytical Methods for Detection

High-performance liquid chromatography (HPLC) is widely used for the detection and quantification of pantoprazole and its impurities. A validated HPLC method has been developed to assess the stability and degradation products of pantoprazole, including impurity I. The method demonstrates good specificity, linearity (r = 0.999), and robustness, allowing for accurate determination of impurity levels in pharmaceutical formulations .

Case Studies and Research Findings

- Stability Studies : Forced degradation studies revealed that pantoprazole and its impurities degrade under various stress conditions. Impurity I was identified among several degradation products formed under oxidative stress, emphasizing the need for careful monitoring in pharmaceutical formulations .

- Impurity Characterization : A study characterized six impurities in pantoprazole sodium bulk drug substance using HPLC and mass spectrometry. Impurity I was identified as one of these significant byproducts, contributing to a better understanding of its potential biological effects .

- Impact on Drug Efficacy : The presence of impurities like impurity I can alter the pharmacokinetics of pantoprazole. For instance, it has been observed that certain impurities may enhance or inhibit the drug's activity against gastric cancer cells, indicating a complex interaction between drug components and their biological targets .

Data Table: Stability and Degradation Products

| Condition | % Degradation | Major Impurities Identified |

|---|---|---|

| Acidic Conditions | 96% after 25 h | Sulfide (RRT 1.63), Sulfone (RRT 0.80) |

| Alkaline Conditions | 14% after 1128 h | Pantoprazole N-oxide, Impurity I |

| Oxidative Conditions | 93% after 73 h | Sulfone derivatives, Impurity I |

Q & A

Basic Research Questions

Q. What analytical techniques are commonly used to detect and quantify Pantoprazole Impurity I in drug formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the primary method, as outlined in pharmacopeial monographs. For example, the European Pharmacopoeia specifies using a C18 column with a mobile phase of phosphate buffer and acetonitrile (gradient elution), monitoring at 290 nm. Peak integration and response factor adjustments are critical for accurate quantification, particularly when impurities co-elute (e.g., unresolved peaks for related compounds) .

Q. How is the identity of this compound confirmed in a research setting?

- Methodological Answer : Structural confirmation requires hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR). For instance, LC-MS can correlate retention times with mass spectra, while NMR provides definitive structural elucidation of the impurity’s molecular framework. Cross-referencing with synthesized reference standards is essential for validation .

Q. What are the regulatory thresholds for this compound in drug substances?

- Methodological Answer : The International Council for Harmonisation (ICH) Q3B guidelines stipulate a reporting threshold of 0.1%, identification threshold of 0.2%, and qualification threshold of 0.5% for unspecified impurities. However, pharmacopeial monographs may impose stricter limits based on toxicological data. Researchers must validate their analytical methods to ensure sensitivity meets these thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles derived from different analytical methods?

- Methodological Answer : Discrepancies often arise from method-specific variables (e.g., column selectivity, detection wavelength). To address this:

- Perform orthogonal testing using techniques like capillary electrophoresis or ion chromatography.

- Validate method robustness via forced degradation studies (acid/base hydrolysis, oxidation) to simulate impurity formation pathways.

- Cross-validate results with spectroscopic data (e.g., X-ray diffraction for crystalline impurities) .

Q. What experimental designs are optimal for studying the stability of this compound under stress conditions?

- Methodological Answer :

- Forced Degradation : Expose the drug substance to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to accelerate degradation.

- Kinetic Modeling : Monitor impurity formation over time using Arrhenius equations to predict shelf-life.

- Advanced Analytics : Use ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection to track degradation byproducts and confirm their structural relationship to Impurity I .

Q. How can researchers validate an analytical method for this compound to meet ICH Q2(R1) criteria?

- Methodological Answer :

- Specificity : Demonstrate baseline separation from pantoprazole and other impurities via spiked placebo samples.

- Linearity : Test over 50–150% of the target concentration (R² ≥ 0.995).

- Accuracy/Precision : Perform recovery studies (80–120%) with ≤2% RSD for intraday/interday variability.

- LOD/LOQ : Establish limits via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .

Data Presentation and Integrity

Q. How should researchers document impurity profiles in manuscripts to ensure reproducibility?

- Methodological Answer :

- Tables : Include retention times, peak areas, and response factors for all detected impurities. Use footnotes to explain integration parameters for co-eluting peaks.

- Figures : Provide chromatograms with annotated impurity peaks and calibration curves. Ensure resolution (R > 1.5) is clearly visible.

- Supplementary Data : Share raw chromatographic data, validation protocols, and spectral evidence (e.g., MS/MS fragmentation patterns) .

Q. What ethical considerations apply when publishing contradictory impurity data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.